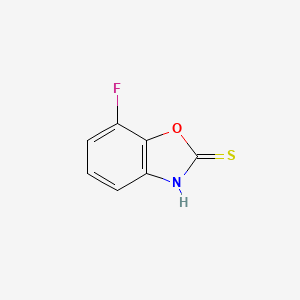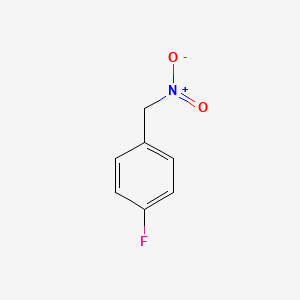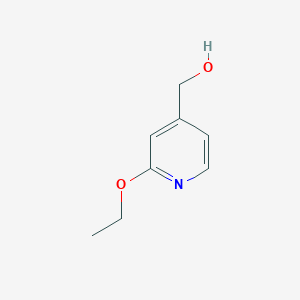
2,4,5-Trichloroquinoline
Übersicht
Beschreibung
2,4,5-Trichloroquinoline is a chlorinated derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various fields, including medicinal chemistry, agriculture, and industrial applications. The presence of chlorine atoms at positions 2, 4, and 5 on the quinoline ring significantly alters its chemical properties and reactivity, making this compound a compound of interest for scientific research and industrial applications.
Wirkmechanismus
Target of Action
It is structurally similar to chloroquine, a well-known antimalarial drug . Chloroquine targets the heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite
Biochemical Pathways
Chloroquine, a structurally similar compound, is known to inhibit the atp synthesis pathway
Pharmacokinetics
It’s known that the compound is highly soluble in water , which could potentially affect its bioavailability
Result of Action
Chloroquine, a structurally similar compound, is known to cause the accumulation of toxic heme in malarial parasites, leading to their death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 2,4,5-Trichlorophenol, a compound with a similar structure, is known to be moderately toxic to most biodiversity and is a neurotoxin and an irritant
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The evaluation of effects which vary over time is essential in the study of biochemical compounds .
Dosage Effects in Animal Models
The selection of appropriate animal models is critical in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
The cellular role of a biochemical compound could be inferred from its localization information .
Subcellular Localization
Identifying protein localization in different cellular compartments plays a key role in functional annotation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloroquinoline typically involves the chlorination of quinoline or its derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced technologies to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.
Major Products Formed:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dechlorinated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Isoquinoline: An isomer of quinoline with different chemical properties and applications.
4,6,7-Trichloroquinoline: Another chlorinated quinoline derivative with distinct reactivity and applications.
Uniqueness of 2,4,5-Trichloroquinoline: The unique positioning of chlorine atoms at positions 2, 4, and 5 on the quinoline ring imparts specific chemical properties and reactivity to this compound, distinguishing it from other quinoline derivatives
Eigenschaften
IUPAC Name |
2,4,5-trichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFTAIVWVOBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)





![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)


